molecular formula C23H25N5O B5347230 6-(1H-indol-6-yl)-N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]nicotinamide

6-(1H-indol-6-yl)-N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]nicotinamide

Numéro de catalogue B5347230
Poids moléculaire: 387.5 g/mol
Clé InChI: DYUGKEQFMWCEIU-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

6-(1H-indol-6-yl)-N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]nicotinamide, also known as SGI-1776, is a small molecule inhibitor that has been developed for the treatment of various types of cancers. This compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials.

Mécanisme D'action

The mechanism of action of 6-(1H-indol-6-yl)-N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]nicotinamide involves the inhibition of Pim kinases. Pim kinases are serine/threonine protein kinases that promote cell survival and proliferation by phosphorylating various substrates. This compound binds to the ATP-binding site of Pim kinases and prevents their activity. This leads to the inhibition of downstream signaling pathways that promote cell survival and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis and cell cycle arrest in cancer cells. It also inhibits the growth of cancer cells in vitro and in vivo. In addition, this compound has been shown to sensitize cancer cells to other anticancer agents, such as chemotherapy and radiotherapy.

Avantages Et Limitations Des Expériences En Laboratoire

One of the major advantages of 6-(1H-indol-6-yl)-N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]nicotinamide is its specificity for Pim kinases. This allows for targeted inhibition of these kinases without affecting other signaling pathways. However, one limitation of this compound is its low solubility, which can make it difficult to administer in vivo.

Orientations Futures

There are several future directions for the development of 6-(1H-indol-6-yl)-N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]nicotinamide. One area of interest is the combination of this compound with other anticancer agents to enhance its efficacy. Another area of interest is the evaluation of this compound in combination with immunotherapy for the treatment of cancer. Additionally, the development of more potent and soluble analogs of this compound is also an area of active research.

Méthodes De Synthèse

The synthesis of 6-(1H-indol-6-yl)-N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]nicotinamide involves the reaction of 6-bromoindole with 3-(2-isopropyl-1H-imidazol-1-yl)propylamine in the presence of a palladium catalyst. The resulting intermediate is then coupled with nicotinamide to yield the final product.

Applications De Recherche Scientifique

6-(1H-indol-6-yl)-N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]nicotinamide has been extensively studied for its anticancer properties. It has been shown to inhibit the activity of Pim kinases, which are involved in the regulation of cell survival and proliferation. Pim kinases are overexpressed in many types of cancers, including leukemia, lymphoma, and solid tumors. Inhibition of Pim kinases by this compound leads to apoptosis and cell cycle arrest in cancer cells.

Propriétés

IUPAC Name

6-(1H-indol-6-yl)-N-[3-(2-propan-2-ylimidazol-1-yl)propyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N5O/c1-16(2)22-25-11-13-28(22)12-3-9-26-23(29)19-6-7-20(27-15-19)18-5-4-17-8-10-24-21(17)14-18/h4-8,10-11,13-16,24H,3,9,12H2,1-2H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYUGKEQFMWCEIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC=CN1CCCNC(=O)C2=CN=C(C=C2)C3=CC4=C(C=C3)C=CN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.